Triazoxid

Übersicht

Beschreibung

Triazoles are a class of heterocyclic compounds that consist of a five-membered ring containing three nitrogen atoms. There are two isomeric forms of triazoles: 1,2,3-triazole and 1,2,4-triazole. These compounds are known for their broad biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The triazole ring can act as a bioisostere, mimicking different functional groups and enabling the design of new active molecules with diverse bioactivities, including antimicrobial, antiviral, and antitumor effects .

Synthesis Analysis

The synthesis of triazoles can be achieved through several methods, including the 1,3-dipolar cycloaddition, which is a widely used technique due to its efficiency and the ability to introduce various substituents around the triazole core. Triazolylidenes, a subclass of N-heterocyclic carbene ligands, are synthesized through regioselective [2 + 3] cycloaddition of alkynes and azides, followed by metallation. This method has been shown to produce triazoles with strong donor properties, which are useful in catalysis and other applications . Additionally, the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles has been highlighted for its relevance in creating compounds with a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of triazoles allows for a great coordination diversity, particularly when the triazole nucleus is substituted with additional donor groups. This structural feature enables triazoles to act as bridging ligands between two metal centers, which is beneficial in the design of new polynuclear metal complexes . The mesoionic character of triazolylidenes, for example, makes them stronger donors than traditional imidazol-2-ylidenes, which has implications for their electronic and structural characteristics .

Chemical Reactions Analysis

Triazoles can participate in various chemical reactions due to their ability to accommodate a broad range of substituents. They can be used as multifunctional linkers in the solid-phase synthesis of heterocycle libraries, where they facilitate the generation of diverse heterocyclic structures . The regioselective construction of novel benzoxazole-triazole derivatives through a one-pot sequential alkynylation and cycloaddition reaction is another example of the chemical versatility of triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoles make them appealing for a variety of applications. Their strong σ donor properties, ease of synthesis, and ability to form stable complexes with transition metals contribute to their widespread use. The presence of the triazole ring in a molecule can significantly enhance its biological activity, as seen in the synthesis of triazoles containing 1,3-dioxolane rings, which displayed fungicidal and plant growth regulant activities . The structural diversity of triazoles is also a key factor in their therapeutic applications, as they can be tailored to achieve higher efficacy with minimal side effects .

Wissenschaftliche Forschungsanwendungen

-

Pharmacology

- Application : Triazoxid and its derivatives have been studied for their potential pharmacological activities . The incorporation of heterocyclic moieties into the azo dye scaffold has improved the bioactive properties of the target derivatives .

- Methods : The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .

- Results : The various biological and pharmacological applications of drugs such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties can be easily tuned by introducing heterocyclic moieties .

-

Neuroscience

- Application : Diazoxide, a well-known ATP-sensitive potassium channel activator with high affinity for mitochondrial component of the channel has been proved to be effective in animal models for different diseases such as Alzheimer’s disease, stroke or multiple sclerosis .

- Methods : The ability of diazoxide for protecting neurons front different neurotoxic insults in vitro and ex vivo was analyzed .

- Results : Diazoxide effectively protects NSC-34 motoneurons from glutamatergic, oxidative and inflammatory damage .

-

Soil Analysis

- Application : Triazoxid may be used as an analytical reference standard for the quantification of the analyte in soil samples .

- Methods : High-performance liquid chromatography with diode array detection (HPLC-DAD) is used for the quantification .

- Results : The results or outcomes of this application are not specified in the source .

-

Neuroprotection

- Application : Diazoxide has been shown to prevent neurodegeneration through a new mechanism of action via antioxidative pathway activation .

- Methods : The neuroprotective effects of diazoxide were analyzed in vitro and ex vivo .

- Results : Diazoxide was found to protect neurons from different neurotoxic insults. It also preserved the myelin sheath in organotypic cerebellar cultures exposed to pro-inflammatory demyelinating damage .

-

Research Skills Development

- Application : Triazoxid can be used as a case study for developing scientific thinking and research skills .

- Methods : This involves finding ways to ask and address research questions, planning and conducting research effectively, literature searching and management, and determination and application of methodology and methods .

- Results : The results or outcomes of this application are not specified in the source .

-

Treatment of Hyperinsulinemic Hypoglycemia

- Application : Diazoxide is the first-line drug for treating hyperinsulinism and the only pharmacological agent approved for hyperinsulinism by the Federal Drug Administration .

- Methods : This systemic review and meta-analysis aimed to investigate the efficacy and safety of diazoxide for treating hyperinsulinemic hypoglycemia (HH) .

- Results : The results or outcomes of this application are not specified in the source .

-

Artificial Intelligence in Science

- Application : Artificial intelligence tools are becoming increasingly common in science, and many scientists anticipate that they will soon be central to the practice of research .

- Methods : Scientists have been using these models to help summarize and write research papers, brainstorm ideas and write code, and some have been testing out generative AI to help produce new protein structures, improve weather forecasts and suggest medical diagnoses, among many other ideas .

- Results : More than half of the scientists expected the tools to be ‘very important’ or ‘essential’ for their fields in the next decade .

-

Interdisciplinary Research

- Application : The correlation between interdisciplinarity of scientific research and their technological impact is being investigated .

- Methods : Using all Web of Science research articles published in 2002 and USPTO patents, the likelihood of a paper being cited by patents increases with variety and Rao-Stirling, and decreases with balance and disparity .

- Results : The intensity of technical impact decreases at a decreasing rate with variety over time, increases at a decreasing rate with Rao-Stirling over time, and decreases with disparity in the long term .

-

Data Science

- Application : Data science has the potential for disruptive innovation in science, industry, policy, and people’s lives .

- Methods : This paper shows how data science impacts science and society at large in the coming years, including ethical problems in managing human behavior data and considering the quantitative expectations of data science economic impact .

- Results : The results or outcomes of this application are not specified in the source .

Safety And Hazards

Eigenschaften

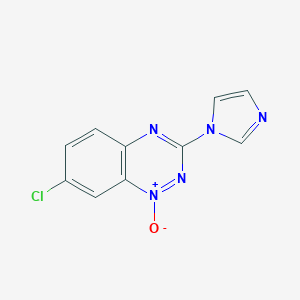

IUPAC Name |

7-chloro-3-imidazol-1-yl-1-oxido-1,2,4-benzotriazin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN5O/c11-7-1-2-8-9(5-7)16(17)14-10(13-8)15-4-3-12-6-15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGKIPDJXCAMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)[N+](=NC(=N2)N3C=CN=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058169 | |

| Record name | Triazoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triazoxide | |

CAS RN |

72459-58-6 | |

| Record name | Triazoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72459-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triazoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIAZOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C2N58DT4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

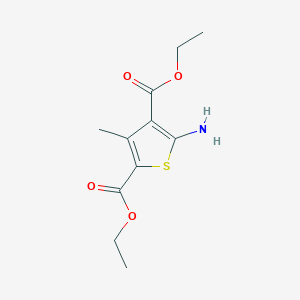

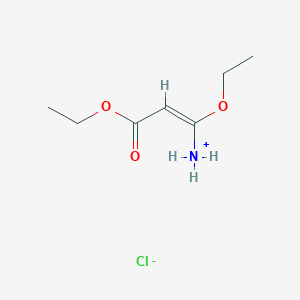

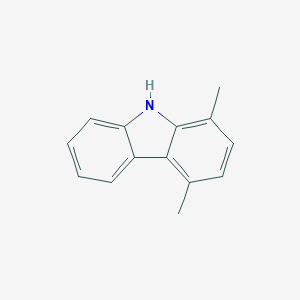

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

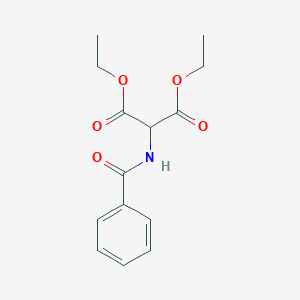

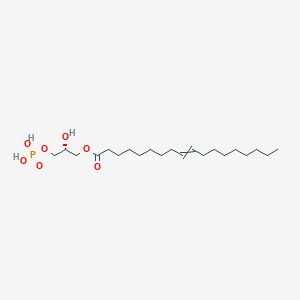

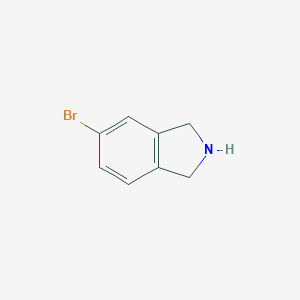

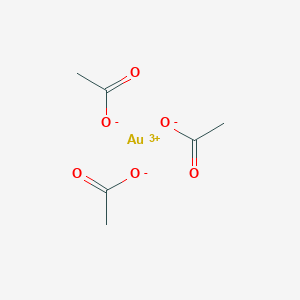

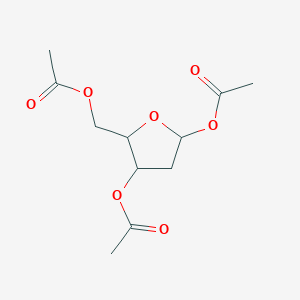

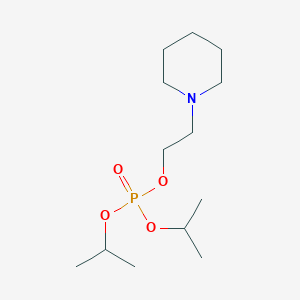

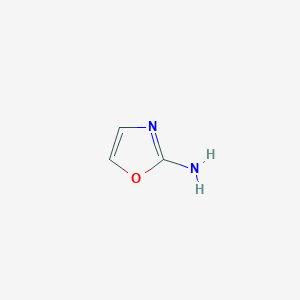

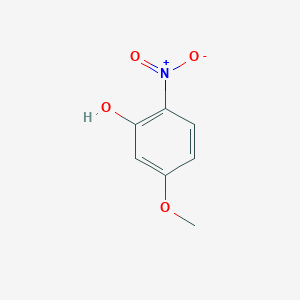

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[4-(1-oxopropyl)phenyl]-](/img/structure/B105148.png)

![6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid](/img/structure/B105154.png)